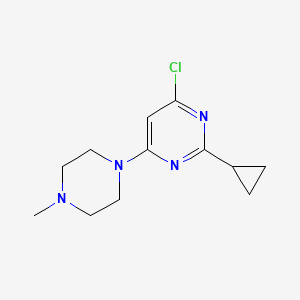

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine

Description

Chemical Identification and Nomenclature

The systematic identification of this compound follows established nomenclature conventions for heterocyclic compounds. The compound is classified under the Chemical Abstracts Service registry number 1510369-33-1, providing a unique identifier for chemical databases and research applications. The molecular designation encompasses several key structural elements that define its chemical identity and properties.

The Simplified Molecular Input Line Entry System representation of this compound is CN1CCN(CC1)c1cc(Cl)nc(n1)C1CC1, which provides a standardized method for describing its molecular structure in computational chemistry applications. This notation system enables precise communication of the compound's structural features across various scientific platforms and databases. The molecular formula C12H17ClN4 indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, and four nitrogen atoms, reflecting the complex heterocyclic nature of the molecule.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1510369-33-1 |

| Molecular Formula | C12H17ClN4 |

| Molecular Weight | 252.7432 g/mol |

| Simplified Molecular Input Line Entry System | CN1CCN(CC1)c1cc(Cl)nc(n1)C1CC1 |

| MDL Number | MFCD23498001 |

The nomenclature of this compound follows the International Union of Pure and Applied Chemistry systematic naming conventions, where each substituent position on the pyrimidine ring is specifically designated. The chlorine atom occupies the 4-position, the cyclopropyl group is attached at the 2-position, and the 4-methylpiperazin-1-yl group is positioned at the 6-carbon of the pyrimidine ring system. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Historical Context and Research Significance

The development and investigation of this compound must be understood within the broader context of pyrimidine derivative research and piperazine-containing pharmaceutical compounds. Pyrimidines and their derivatives represent a fundamental class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The incorporation of piperazine moieties into pharmaceutical compounds has been a prominent strategy in drug development, with numerous piperazine-containing drugs receiving approval from regulatory agencies.

Research into piperazine-containing compounds has revealed their significant therapeutic potential across multiple disease areas. The synthetic approaches to these compounds have evolved considerably, with various methodologies developed to efficiently construct the piperazine ring system and attach it to different heterocyclic cores. The specific combination of a pyrimidine core with a piperazine substituent, as seen in this compound, represents a convergence of two important pharmacophoric elements in modern drug design.

The historical significance of this compound is further emphasized by its structural relationship to other clinically relevant pyrimidine derivatives. Research has demonstrated that pyrido-pyrimidine derivatives containing piperazine substituents exhibit potent inhibitory activities against various cellular targets, including cyclin-dependent kinases. The development of such compounds has been driven by the need for selective inhibitors that can modulate specific cellular pathways involved in disease progression.

The compound's research significance extends to its potential applications in therapeutic areas where multi-targeted kinase inhibition may provide advantages over single-target approaches. Studies have indicated that compounds incorporating both pyrimidine and piperazine structural elements can exhibit inhibitory activity against multiple signaling pathways, which may be beneficial in treating complex diseases where single-target inhibition proves insufficient. This multi-target approach represents an important paradigm shift in drug development strategy.

Structural Classification Within Pyrimidine Derivatives

This compound belongs to the heterocyclic compound classification known as pyrimidines, which consists of six-membered aromatic rings containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. This fundamental structural framework places the compound within a broader family of diazines, specifically the pyrimidine subclass that has demonstrated significant importance in both natural product chemistry and pharmaceutical development.

The structural classification of this compound encompasses several key architectural features that define its chemical properties and biological activity profile. The pyrimidine core provides the basic heterocyclic framework, while the specific substitution pattern creates unique pharmacological properties. The presence of the chlorine atom at the 4-position introduces electron-withdrawing characteristics that can influence both chemical reactivity and biological activity. The cyclopropyl group at the 2-position contributes to the compound's three-dimensional structure and may impact its binding affinity to biological targets.

The piperazine moiety attached at the 6-position represents a significant structural feature that has been extensively studied in medicinal chemistry. Piperazine rings are known to contribute to the biological activity of pharmaceutical compounds through various mechanisms, including enhanced binding affinity, improved pharmacokinetic properties, and specific receptor interactions. The methylation of the piperazine nitrogen atom further modifies the electronic and steric properties of this substituent, potentially affecting the compound's overall biological profile.

| Structural Feature | Classification | Contribution |

|---|---|---|

| Pyrimidine Ring | Six-membered diazine | Core heterocyclic framework |

| Chlorine Substituent | Halogen at 4-position | Electron-withdrawing effects |

| Cyclopropyl Group | Saturated three-membered ring | Steric and conformational constraints |

| Methylpiperazine | N-methylated six-membered diamine | Enhanced biological activity |

Within the broader classification of pyrimidine derivatives, this compound can be further categorized based on its substitution pattern and functional group distribution. The specific arrangement of substituents creates a unique pharmacophoric profile that distinguishes it from other pyrimidine-based compounds. Research has shown that the positioning and nature of substituents on the pyrimidine ring significantly influence biological activity, with certain substitution patterns associated with enhanced potency against specific targets.

The structural classification also extends to the compound's relationship with other heterocyclic systems used in drug development. Pyrimidine derivatives have been extensively investigated as scaffolds for various therapeutic applications, including kinase inhibition, antimicrobial activity, and antitumor properties. The incorporation of piperazine moieties into these structures represents a well-established strategy for optimizing biological activity and improving drug-like properties.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYURWKWYHWOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent on the pyrimidine ring is often selectively displaced by nucleophiles such as amines under controlled conditions. For example, the 6-chloro group can be substituted by 4-methylpiperazine through nucleophilic aromatic substitution in polar aprotic solvents at elevated temperatures.

- The reaction typically employs a base (e.g., potassium carbonate) to deprotonate the amine and enhance nucleophilicity.

- Solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used.

- Reaction temperatures range from 80°C to reflux conditions to drive the substitution.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

An alternative and efficient method involves palladium-catalyzed cross-coupling reactions to install the piperazinyl substituent:

- Starting from 4-chloro-2-cyclopropylpyrimidine, palladium catalysts such as PdCl2(dppf) are used.

- The coupling partner is 4-methylpiperazine or its protected derivatives.

- Bases like potassium carbonate or cesium carbonate facilitate the reaction.

- The reaction is conducted in solvents like 1,4-dioxane under inert atmosphere (argon) at reflux.

- This method offers high regioselectivity and yields.

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 2-position is introduced via reaction with cyclopropylamine or cyclopropyl-containing intermediates:

- For example, 2,4-dichloropyrimidine can be reacted with cyclopropylamine to selectively substitute the 2-chloro position.

- Alternatively, cyclopropyl groups can be introduced via reductive amination or sulfonylation reactions on piperidine intermediates, which are then coupled to the pyrimidine core.

Representative Synthetic Procedure Example

A typical synthesis sequence may involve:

Starting Material: 2,4-dichloropyrimidine.

Step 1: Reaction with cyclopropylamine to substitute the 2-chloro group, yielding 2-cyclopropyl-4-chloropyrimidine.

Step 2: Palladium-catalyzed amination of the 4-chloro position with 4-methylpiperazine under reflux in 1,4-dioxane with PdCl2(dppf) and potassium carbonate.

Workup and Purification: Removal of solvent under reduced pressure, extraction, and purification by column chromatography.

Reaction Conditions and Yields

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,4-dichloropyrimidine + cyclopropylamine | None (base may be used) | DMF or NMP | 80-100°C | 4-8 h | 70-85 | Selective substitution at 2-position |

| 2 | 2-cyclopropyl-4-chloropyrimidine + 4-methylpiperazine | PdCl2(dppf), K2CO3 | 1,4-dioxane | Reflux (~100°C) | 4 h | 65-90 | Buchwald-Hartwig amination |

Research Findings and Optimization

- Regioselectivity: The chloro substituents on pyrimidine rings show different reactivities; the 2-chloro position is more reactive towards nucleophilic substitution than the 4-chloro, enabling stepwise functionalization.

- Catalyst Loading: Optimized palladium catalyst loading (e.g., 2-5 mol%) improves yield and reduces side reactions.

- Base Selection: Potassium carbonate is preferred for its moderate basicity and compatibility with palladium catalysts.

- Solvent Choice: Polar aprotic solvents like 1,4-dioxane provide good solubility and reaction rates.

- Temperature Control: Elevated temperatures facilitate substitution but require careful monitoring to avoid decomposition.

- Purification: Column chromatography on silica gel with dichloromethane/methanol mixtures effectively purifies the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom at position 4 can be substituted with various nucleophiles, including amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine is in pharmaceutical research, particularly as a potential therapeutic agent. This compound has been investigated for its efficacy in treating various neurological disorders due to its interaction with specific receptors in the brain.

- Case Study : Research has indicated that derivatives of this compound can act as antagonists at muscarinic receptors, which are implicated in conditions such as schizophrenia and Alzheimer's disease. Studies have shown that modifications to the pyrimidine structure can enhance receptor selectivity and potency, making it a candidate for further drug development .

Anticancer Research

The compound's structural features suggest potential anticancer properties. Its ability to inhibit certain cellular pathways involved in tumor growth has been explored.

- Data Table: Anticancer Activity of Related Compounds

Neuropharmacology

In neuropharmacology, the compound is being studied for its effects on neurotransmitter systems. Its piperazine moiety may facilitate interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

- Case Study : A recent study demonstrated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting a role in treating depression and anxiety disorders .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme interactions and cellular responses. Its unique structure allows researchers to probe various biological pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

Key Observations:

Position 2 Modifications: The target compound’s cyclopropyl group introduces greater steric bulk compared to methyl (e.g., 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine ). This may influence binding pocket interactions in biological targets.

Position 6 Diversity :

- The 4-methylpiperazine group in the target compound enhances basicity and solubility compared to imidazole or furyl substituents .

- Analogs with morpholine or methoxy groups (e.g., ) prioritize hydrogen-bonding interactions over basicity.

Synthetic Yields :

- Piperazine-substituted pyrimidines (e.g., 4-(3-Furyl)-2,4-bis(4-methylpiperazin-1-yl)pyrimidine) are synthesized in moderate yields (30–37%), suggesting challenges in introducing bulky groups .

- Methyl-substituted analogs (e.g., 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine) may achieve higher yields due to simpler substitution chemistry .

Biological Activity

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a chloro group and a cyclopropyl moiety, along with a piperazine ring. Its molecular formula is with a molecular weight of approximately 273.77 g/mol. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Pyrimidine core | Pyrimidine |

| Chloro group | Cl |

| Cyclopropyl group | Cyclopropyl |

| Piperazine ring | Piperazine |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimalarial agent and its interaction with specific biological targets.

Antimalarial Activity

Recent research has highlighted the compound's ability to inhibit the activity of PfATP4, a sodium-dependent ATPase crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that derivatives of this compound exhibit significant antiparasitic activity, with some compounds achieving low micromolar EC50 values (effective concentration for 50% inhibition) against P. falciparum.

The mechanism by which this compound exerts its effects involves:

- Inhibition of PfATP4 : The compound binds to PfATP4, disrupting sodium homeostasis within the parasite cells.

- Induction of Metabolic Stress : By inhibiting key metabolic pathways, the compound leads to increased oxidative stress within the parasite.

- Impact on Gametocyte Development : Some studies suggest that this compound may also affect the development of gametocytes, potentially reducing transmission rates to mosquitoes.

Case Studies and Research Findings

Several studies have assessed the efficacy and safety profile of this compound:

Study 1: In Vitro Efficacy

In a controlled laboratory setting, researchers evaluated various analogs of this compound against different strains of P. falciparum. The study reported an EC50 value as low as 0.025 μM for one derivative, indicating potent antimalarial activity .

Study 2: Pharmacokinetics

A pharmacokinetic study in animal models demonstrated that certain derivatives exhibited favorable absorption and distribution characteristics, suggesting potential for oral administration . The half-life and metabolic stability were also assessed, indicating that modifications to the piperazine ring could enhance these properties.

Study 3: Transmission Blocking

Further investigations into transmission-blocking capabilities showed that certain compounds could significantly reduce gamete viability in mosquito models, highlighting their potential role in malaria control strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine, and how are intermediates purified?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, intermediates like 5-(4-methylpiperazin-1-yl)pyridin-2-amine are reacted with chlorinated pyrimidine derivatives under inert atmospheres (N₂) using catalysts such as Pd₂(dba)₃ and ligands like BINAP . Purification involves column chromatography and recrystallization, with mass spectrometry (MS) and NMR used to confirm intermediate structures. Yields are optimized by adjusting reaction time (e.g., overnight at 100°C) and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology : High-resolution NMR (¹H/¹³C) confirms substituent positions and cyclopropane integrity. MS (ESI+) verifies molecular weight, while HPLC ensures purity (>95%) . X-ray crystallography (using SHELX programs) resolves crystal structures of intermediates, particularly for assessing steric effects from the cyclopropyl group .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodology : Initial screens focus on kinase inhibition (e.g., Src/Abl) or receptor binding (e.g., α7 nicotinic acetylcholine receptors) using competitive binding assays. Cell-based viability assays (e.g., MTT) evaluate cytotoxicity, with IC₅₀ values calculated via dose-response curves. Structural analogs with piperazine moieties have shown activity in similar contexts, guiding assay design .

Advanced Research Questions

Q. How can computational modeling improve the synthesis and reactivity prediction of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for cyclopropane ring formation or piperazine coupling. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize solvent systems (e.g., toluene vs. dioxane) and catalyst turnover . Machine learning algorithms predict side products, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for structural confirmation?

- Methodology : Discrepancies between X-ray (SHELXL-refined) and NMR data often arise from dynamic effects (e.g., rotational isomerism in solution). Variable-temperature NMR and NOESY experiments can detect conformational flexibility, while Hirshfeld surface analysis of crystallographic data identifies intermolecular interactions influencing solid-state packing .

Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?

- Methodology : Design of Experiments (DoE) evaluates factors like catalyst loading (e.g., 5 mol% Pd(OAc)₂), temperature (80–120°C), and solvent polarity. For example, using Cs₂CO₃ as a base in dioxane improves coupling efficiency for pyrimidine intermediates . Flow chemistry systems enhance reproducibility by controlling residence time and mixing dynamics .

Critical Analysis of Evidence

- Synthetic Routes : and provide reproducible protocols but highlight yield variability (e.g., 40–400 mg) due to sensitive amine intermediates. Reductive amination steps (using Fe/NH₄Cl) require strict anhydrous conditions to avoid byproducts .

- Structural Characterization : SHELX programs ( ) are preferred for small-molecule crystallography, but dynamic NMR effects () necessitate complementary techniques for full structural validation.

- Biological Screening : While direct data on the compound is limited, and validate piperazine-pyrimidine hybrids as kinase inhibitors, suggesting similar mechanisms for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.